2,3-Dihydroxycarbamazepine

Beschreibung

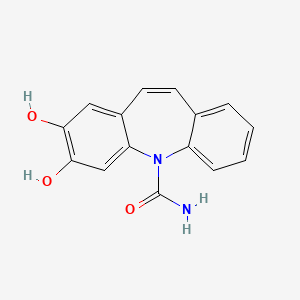

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

81861-12-3 |

|---|---|

Molekularformel |

C15H12N2O3 |

Molekulargewicht |

268.27 g/mol |

IUPAC-Name |

2,3-dihydroxybenzo[b][1]benzazepine-11-carboxamide |

InChI |

InChI=1S/C15H12N2O3/c16-15(20)17-11-4-2-1-3-9(11)5-6-10-7-13(18)14(19)8-12(10)17/h1-8,18-19H,(H2,16,20) |

InChI-Schlüssel |

YITIUNLDWDJVSI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=CC(=C(C=C3N2C(=O)N)O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC3=CC(=C(C=C3N2C(=O)N)O)O |

Synonyme |

2,3-dihydroxycarbamazepine |

Herkunft des Produkts |

United States |

Enzymatic Pathways of 2,3 Dihydroxycarbamazepine Formation

Precursor Metabolite Identification: 3-Hydroxycarbamazepine (B22271)

The immediate precursor to 2,3-dihydroxycarbamazepine is 3-hydroxycarbamazepine. vulcanchem.comnih.govnih.gov The formation of the catechol metabolite, this compound, from 3-hydroxycarbamazepine is a key step that can precede the generation of potentially reactive quinone species. vulcanchem.comnih.gov This conversion of 3-hydroxycarbamazepine to this compound has been proposed as a significant bioactivation pathway. nih.govnih.gov

Cytochrome P450 Enzyme Involvement

The biotransformation of 3-hydroxycarbamazepine to this compound is heavily reliant on the activity of cytochrome P450 (CYP) enzymes. vulcanchem.comnih.govnih.gov These enzymes are central to the oxidative metabolism that facilitates the formation of this dihydroxylated metabolite.

Primary Catalysts: CYP3A4 and CYP2C19

In vitro studies have identified CYP3A4 as a primary catalyst in the formation of this compound. nih.govnih.gov The 2-hydroxylation of 3-hydroxycarbamazepine shows a significant correlation with CYP3A4/5 activities and is substantially inhibited by CYP3A inhibitors. nih.govnih.gov However, when CYP3A4 activity is inhibited, the formation of this compound shows a significant correlation with CYP2C19 activity. nih.govnih.gov This indicates that both CYP3A4 and CYP2C19 are key enzymes in this metabolic pathway. vulcanchem.comnih.govnih.gov

Contributing CYP Isoforms: CYP3A5, CYP3A7, CYP1A2, CYP2B6

Beyond the primary catalysts, other CYP isoforms also contribute to the metabolism of carbamazepine (B1668303) and its derivatives. Specifically, CYP3A5, CYP3A7, CYP1A2, and CYP2C19 have been shown to convert 3-hydroxycarbamazepine into protein-reactive metabolites, with CYP3A4 being the most catalytically active. nih.govnih.gov Additionally, the formation of this compound has been found to correlate with CYP2B6 activity. nih.gov CYP3A7, a major isoform in the fetal liver, is also known to metabolize a variety of drugs. nih.gov

Quantitative Enzymatic Contributions and Affinities

Kinetic studies have revealed differences in the affinities of the primary enzymes for the substrate 3-hydroxycarbamazepine. CYP2C19 exhibits a higher affinity (S50 = 30 µM) for the formation of this compound compared to CYP3A4, which has a lower affinity (S50 = 203 µM). nih.govnih.gov Despite its lower affinity, CYP3A4 makes a substantial contribution to the formation of this compound. nih.gov The apparent S50 value for the formation of this compound by recombinant CYP3A4 is similar to that observed in pooled human liver microsomes. researchgate.net

Table 1: Kinetic Parameters for this compound Formation

| Enzyme/System | Apparent S50 (µM) |

|---|---|

| CYP2C19 | 30 nih.govnih.gov |

| CYP3A4 | 203 nih.govnih.gov |

| Pooled Human Liver Microsomes | 257 researchgate.net |

This table is interactive. Click on the headers to sort the data.

Role of Other Enzyme Systems in Formation

While cytochrome P450 enzymes are the primary drivers, other enzyme systems may also play a role in the broader metabolic pathways of carbamazepine.

Potential Involvement of Epoxide Hydrolases

In Vitro Studies on this compound Biotransformation

In vitro studies using human liver microsomes have been instrumental in elucidating the enzymatic pathways leading to the formation of this compound (2,3-diOHCBZ). These assays have identified cytochrome P450 (CYP) enzymes as the primary catalysts for the conversion of the intermediate metabolite, 3-hydroxycarbamazepine (3-OHCBZ), to 2,3-diOHCBZ. nih.govresearchgate.net

Initial phenotyping studies using a panel of 14 different human liver microsomes demonstrated that the formation of 2,3-diOHCBZ from 3-OHCBZ showed a strong and significant correlation with CYP3A4/5 activities. nih.govresearchgate.netnih.gov The involvement of CYP3A4 was further substantiated by chemical inhibition experiments. The presence of potent CYP3A inhibitors, such as ketoconazole (B1673606) and troleandomycin (B1681591) (TAO), markedly impaired the formation of 2,3-diOHCBZ by over 80%. nih.govresearchgate.netnih.gov In contrast, inhibitors selective for other CYP isoforms had a minimal effect (≤20%). nih.govresearchgate.net

Interestingly, when the dominant CYP3A4 activity was inhibited by troleandomycin, a significant correlation emerged between the residual rate of 2,3-diOHCBZ formation and CYP2C19 activity. nih.govresearchgate.netnih.gov This suggests that while CYP3A4 is the primary enzyme responsible for this metabolic step, CYP2C19 also contributes to the formation of the catechol metabolite. nih.govnih.gov Under specific experimental conditions, the rate of 2,3-diOHCBZ formation in pooled human liver microsomes was found to be proportional to both the protein concentration (up to 0.5 mg/ml) and the incubation time (up to 30 minutes). nih.govvulcanchem.com

| Experimental Condition | Key Finding | Correlation/Inhibition Level | Source |

|---|---|---|---|

| Correlation Analysis (n=14 HLM) | Strong correlation between 2,3-diOHCBZ formation and CYP3A4/5 activity. | r² ≥ 0.929, P < 0.001 | nih.govresearchgate.net |

| Chemical Inhibition | CYP3A inhibitors (ketoconazole, TAO) markedly reduce 2,3-diOHCBZ formation. | >80% inhibition | nih.govresearchgate.net |

| Chemical Inhibition | Inhibitors of other CYP enzymes show minimal effect. | ≤20% inhibition | nih.govresearchgate.net |

| Correlation with TAO Inhibition | With CYP3A4 inhibited, formation of 2,3-diOHCBZ correlates with CYP2C19 activity. | r² = 0.893, P < 0.001 | nih.govresearchgate.netnih.gov |

To further define the specific roles of individual enzymes, studies have utilized recombinant, cDNA-expressed cytochrome P450 systems. These experiments have confirmed the findings from human liver microsomes and provided more detailed kinetic information.

Studies with a panel of cDNA-expressed enzymes revealed that both CYP3A4 and CYP2C19 are capable of catalyzing the formation of 2,3-diOHCBZ from 3-OHCBZ. nih.govresearchgate.net However, they exhibit different kinetic profiles. CYP2C19 was identified as a high-affinity enzyme, whereas CYP3A4 was a low-affinity enzyme for this specific reaction. nih.govresearchgate.net Kinetic parameters estimated using the Hill equation showed an apparent S50 value of approximately 30 μM for CYP2C19, which was significantly lower than the S50 of about 203 μM for CYP3A4. researchgate.netresearchgate.net

| Enzyme | Kinetic Parameter (Apparent S₅₀) | Affinity Profile | Key Observation | Source |

|---|---|---|---|---|

| CYP3A4 | ~203 μM | Low Affinity | Undergoes time-dependent inactivation by a 3-OHCBZ metabolite. | nih.govresearchgate.netresearchgate.net |

| CYP2C19 | ~30 μM | High Affinity | Does not appear to be inactivated by 3-OHCBZ metabolites. | nih.govresearchgate.netresearchgate.net |

Mechanistic Research on 2,3 Dihydroxycarbamazepine Bioactivation

Formation of Reactive O-Quinone Species

A pivotal step in the bioactivation of carbamazepine (B1668303) involves the metabolic conversion of its metabolite, 3-hydroxycarbamazepine (B22271) (3-OHCBZ), into the catechol, 2,3-dihydroxycarbamazepine (2,3-diOHCBZ). nih.govnih.govresearchgate.net This catechol is a precursor to a reactive o-quinone species, which is formed through subsequent oxidation. nih.govnih.govresearchgate.net This bioactivation pathway is considered a potential contributor to carbamazepine-induced hypersensitivity reactions. nih.govresearchgate.net

The formation of 2,3-diOHCBZ is primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.govresearchgate.net Initial studies identified CYP3A4 as a major catalyst in this conversion. nih.govresearchgate.net The 2-hydroxylation of 3-OHCBZ showed a significant correlation with CYP3A4/5 activities in human liver microsomes and was substantially inhibited by CYP3A inhibitors. nih.govresearchgate.net However, further investigations revealed the involvement of another enzyme, CYP2C19. nih.govnih.govresearchgate.net In the presence of a CYP3A4 inhibitor, the formation of 2,3-diOHCBZ was found to be significantly correlated with CYP2C19 activity. nih.govnih.govresearchgate.net

Kinetic studies with cDNA-expressed enzymes demonstrated that CYP2C19 is a high-affinity enzyme (S50 = 30 µM) for the formation of 2,3-diOHCBZ, while CYP3A4 is a low-affinity enzyme (S50 = 203 µM). nih.govresearchgate.netresearchgate.net This suggests that at lower concentrations of 3-OHCBZ, CYP2C19 may play a more prominent role, whereas at higher concentrations, CYP3A4's contribution becomes more significant. The catechol structure of this compound is crucial as it provides the necessary chemical framework for oxidation to reactive quinone species.

Enzyme-Mediated Inactivation Mechanisms

The bioactivation process of carbamazepine metabolites can lead to the inactivation of the very enzymes responsible for their metabolism. This section explores the mechanisms behind this inactivation, focusing on CYP3A4.

CYP3A4 Inactivation by 3-Hydroxycarbamazepine Metabolism

The metabolism of 3-OHCBZ has been shown to cause a decrease in CYP3A4 activity. nih.govnih.govresearchgate.net This inactivation is linked to the formation of reactive metabolites during the conversion of 3-OHCBZ to 2,3-diOHCBZ. nih.gov The observation that recombinant CYP3A4-mediated formation of the catechol was not proportional to time suggested that a metabolite of 3-OHCBZ was inactivating the enzyme. researchgate.net This CYP3A4-dependent secondary oxidation of 3-OHCBZ represents a significant bioactivation pathway that can lead to the formation of reactive species capable of inactivating the enzyme itself. nih.gov

Investigation of Time- and Concentration-Dependent Inactivation

Further research has confirmed that the inactivation of CYP3A4 by 3-OHCBZ metabolism is both time- and concentration-dependent. nih.govnih.govresearchgate.net Preincubation of 3-OHCBZ with human liver microsomes or recombinant CYP3A4 resulted in a progressive loss of CYP3A4 activity over time. nih.govresearchgate.net This inactivation was also observed to increase with higher concentrations of 3-OHCBZ. nih.gov Interestingly, the inclusion of glutathione (B108866) or N-acetylcysteine, which are known to trap reactive electrophiles, did not prevent this inactivation, suggesting a mechanism that may not involve a readily scavengeable reactive intermediate. nih.govresearchgate.net

| Condition | Observation | Reference |

|---|---|---|

| Pre-incubation with 3-OHCBZ (100 μM) for 30 min in human liver microsomes | 10.5% to 55.7% inhibition of CYP3A4 activity | nih.gov |

| Preincubation of 3-OHCBZ with human liver microsomes or recombinant CYP3A4 | Decreased CYP3A4 activity | nih.govresearchgate.net |

| Inclusion of glutathione or N-acetylcysteine | Inactivation was not inhibited | nih.govresearchgate.net |

Covalent Adduct Formation with Proteins

The reactive metabolites generated from this compound can covalently bind to cellular proteins, forming adducts. This process is believed to be a key event in the initiation of adverse drug reactions. Several cytochrome P450 enzymes, including CYP3A4, CYP3A5, CYP3A7, CYP2C19, and CYP1A2, have been shown to convert [14C]3-OHCBZ into protein-reactive metabolites. nih.govresearchgate.net Among these, CYP3A4 was identified as the most catalytically active enzyme in this process. nih.govresearchgate.net

The formation of these covalent adducts with microsomal proteins was demonstrated in incubations with 3-OHCBZ and mouse liver microsomes, as well as with human recombinant P450s, particularly CYP3A4. nih.gov The binding of these reactive metabolites to proteins can potentially generate neoantigens, which may trigger an immune response and contribute to the etiology of carbamazepine-induced idiosyncratic toxicity. nih.gov

Structure-Metabolism Relationships in Reactive Metabolite Generation

The chemical structure of carbamazepine and its analogues plays a crucial role in their metabolism and the subsequent generation of reactive metabolites. The presence of specific functional groups and their positions on the molecule can influence which metabolic pathways are favored and the reactivity of the resulting metabolites.

Analytical Methodologies for 2,3 Dihydroxycarbamazepine Detection and Characterization

Chromatographic Separation Techniques

Chromatographic separation is fundamental to isolating 2,3-Dihydroxycarbamazepine from complex matrices such as biological fluids and environmental samples, thereby enabling its accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique widely employed for the analysis of carbamazepine (B1668303) and its metabolites, including this compound. nih.govresearchgate.net Its application involves a sophisticated interplay of column chemistry, mobile phase composition, and instrumental parameters to achieve optimal separation.

The choice of the analytical column is a critical factor in HPLC method development. Reversed-phase columns are predominantly used for the separation of carbamazepine and its derivatives.

Several types of reversed-phase columns have been successfully utilized, with the selection often depending on the specific requirements of the analysis, such as the complexity of the sample matrix and the desired resolution between analytes.

C8 Columns: C8 columns, such as the Zorbax eclipse XD8 C8 and Phenomenex Luna™ C-8(2), have demonstrated efficacy in separating this compound from other metabolites. nih.govnih.govsemanticscholar.orgnih.gov These columns offer a good balance between retention and analysis time.

C18 Columns: C18 columns are also frequently employed. nih.govsemanticscholar.org For instance, a C18 column (Inertsil ODS-3, 250 mm × 4.6 mm i.d., 5 µm particles) has been used for the chromatographic separation of carbamazepine and its impurities. nih.gov Another study utilized a C18 column (150 mm × 2.1 mm i.d., 3 µm particles) for the isocratic elution of carbamazepine and its epoxide metabolite. nih.govsemanticscholar.org

Cyano (CN) Columns: Cyano-bonded phases, like the Hypersil GOLD CN column, provide alternative selectivity and are particularly useful for resolving critical peak pairs, such as carbamazepine and 10,11-dihydroxycarbamazepine. thermoscientific.com The United States Pharmacopeia (USP) specifies a 4.6 mm × 250 mm L10 column (cyano column with 5–10 µm silica (B1680970) particles) for carbamazepine purity testing. thermoscientific.com

Phenyl-Hexyl Columns: For challenging separations of structurally similar compounds, Phenyl-Hexyl columns can offer unique selectivity due to π–π interactions between the analyte's aromatic ring and the stationary phase. mdpi.com

The physical dimensions of the column, including length, internal diameter, and particle size, also play a significant role in the separation efficiency. Columns with smaller particle sizes (e.g., 3 µm) and appropriate dimensions (e.g., 2.1 mm × 150 mm) can provide high-resolution separations. thermoscientific.com

Table 1: Examples of HPLC Columns Used in the Analysis of Carbamazepine and its Metabolites

| Column Type | Brand and Model | Dimensions | Application | Reference |

| C8 | Zorbax eclipse XD8 | --- | Simultaneous determination of carbamazepine, oxcarbazepine, and metabolites in human plasma. | nih.govsemanticscholar.orgnih.gov |

| C8 | Phenomenex Luna™ C-8(2) | --- | Resolution of 3-hydroxycarbamazepine (B22271) and its metabolites. | nih.gov |

| C18 | Inertsil ODS-3 | 250 mm × 4.6 mm i.d., 5 µm | Chromatographic separation of carbamazepine and its impurities. | nih.gov |

| C18 | (Unnamed) | 150 mm × 2.1 mm i.d., 3 µm | Isocratic elution of carbamazepine and carbamazepine-10,11-epoxide. | nih.govsemanticscholar.org |

| Cyano (CN) | Hypersil GOLD CN | 2.1 mm × 150 mm, 3 µm | Impurity profiling of carbamazepine. | thermoscientific.com |

| Phenyl-Hexyl | Luna Phenyl-Hexyl | --- | Therapeutic drug monitoring of antiepileptic drugs and their metabolites. | mdpi.com |

The mobile phase, a solvent or solvent mixture that moves the analytes through the column, is a critical parameter that is optimized to achieve the desired separation. Both isocratic (constant mobile phase composition) and gradient (variable mobile phase composition) elution modes are utilized.

Reversed-Phase Systems: In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. A common approach involves a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govnih.govsemanticscholar.orgnih.govcsbsju.edu

Aqueous Component: The aqueous part of the mobile phase often contains additives to control the pH and improve peak shape. Formate (B1220265) buffer (e.g., 2 mM, pH 3) and ammonium (B1175870) acetate (B1210297) (e.g., 10 mM, pH 4.0 with 0.1% formic acid) are frequently used. nih.govsemanticscholar.orgnih.govcsbsju.edu Acetic acid is also a common additive. nih.gov

Organic Modifier: Acetonitrile and methanol are the most common organic solvents used. nih.govnih.govsemanticscholar.orgnih.govcsbsju.edu The ratio of the organic modifier to the aqueous phase is adjusted to control the retention of the analytes. In some cases, a mixture of acetonitrile and methanol is used to fine-tune the selectivity. csbsju.edu

Gradient Elution: Gradient elution is often necessary for complex samples containing compounds with a wide range of polarities. This involves changing the composition of the mobile phase during the chromatographic run. For example, a linear gradient can be employed where the percentage of the organic solvent is increased over time. nih.gov A study on the biotransformation of 3-hydroxycarbamazepine utilized a complex gradient program with methanol as the organic solvent (solvent B) and 0.1% aqueous acetic acid as the aqueous phase (solvent A). The program involved several linear gradient steps to resolve the various metabolites. nih.gov Another method for analyzing carbamazepine and its metabolites in aqueous samples used a gradient that started at 45% of an acetonitrile/methanol mixture, increased to 100% within a minute, held for two minutes, and then returned to the initial conditions. csbsju.edu

Table 2: Examples of Mobile Phase Compositions and Gradient Systems

| Aqueous Phase | Organic Phase(s) | Gradient Program | Application | Reference |

| 0.1% aqueous acetic acid | Methanol | Linear gradient from 40% to 80% methanol over 47 minutes. | Analysis of 3-hydroxycarbamazepine biotransformation. | nih.gov |

| 10 mM ammonium acetate with 0.1% formic acid (pH 4.0) | Acetonitrile/Methanol (2:3, v/v) | Held at 45% organic phase for 6 min, then linear increase to 100% in 1 min, held for 2 min. | Determination of carbamazepine and its metabolites in aqueous samples. | csbsju.edu |

| 2 mM formate buffer (pH 3) | Acetonitrile | Not specified in detail, but used for separation within 50 minutes. | Simultaneous determination of carbamazepine, oxcarbazepine, and metabolites in human plasma. | nih.govsemanticscholar.orgnih.gov |

| Water | Acetonitrile | Not specified in detail. | Impurity profiling of carbamazepine. | thermoscientific.com |

The flow rate of the mobile phase and the temperature of the column are important parameters that affect the efficiency and reproducibility of the separation.

Flow Rate: The flow rate determines the speed at which the mobile phase and analytes pass through the column. It influences the analysis time and the resolution. Typical flow rates for standard HPLC columns (e.g., 4.6 mm i.d.) are around 1.0 mL/min, while for smaller internal diameter columns (e.g., 2.1 mm i.d.), lower flow rates such as 0.2 mL/min or 0.6 mL/min are used. nih.govnih.govcsbsju.edu

Temperature Control: Maintaining a constant and controlled column temperature is crucial for ensuring reproducible retention times. Elevated temperatures can decrease the viscosity of the mobile phase, leading to lower backpressure and potentially faster analysis times. A study investigating the formation of this compound maintained the column temperature at 40°C. nih.gov Another method for the determination of carbamazepine and its metabolites did not explicitly state the column temperature but emphasized the importance of degassing the mobile phase. csbsju.edu

The retention time is the time it takes for an analyte to pass through the HPLC system from the point of injection to the detector. Under a specific set of chromatographic conditions, the retention time is a characteristic property of a compound and is used for its identification.

In one study, under specific HPLC/MS conditions, this compound eluted at approximately 24.5 minutes. nih.gov In a different method analyzing various carbamazepine metabolites, the retention times for all six analytes and the internal standard were typically between 3.6 and 10.4 minutes. csbsju.edu The retention time of this compound, along with other related compounds, is highly dependent on the specific chromatographic conditions employed, including the column, mobile phase, flow rate, and temperature. nih.govthermoscientific.comcsbsju.edu

Flow Rate and Temperature Control

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of carbamazepine and its metabolites. magtechjournal.com However, due to the relatively low volatility and thermal lability of some metabolites, derivatization may be required to convert them into more volatile and thermally stable compounds suitable for GC analysis.

It's important to note that thermal breakdown of certain metabolites can occur in the hot GC injector port. For instance, 10,11-dihydro-10-hydroxycarbamazepine can thermally degrade to form carbamazepine, which could lead to false-positive results if not carefully considered. faa.govnih.gov This highlights the importance of method validation and potentially using complementary techniques like LC-MS to confirm findings. faa.govnih.gov

In one study, GC-MS was used to analyze samples from a patient who had overdosed on carbamazepine. magtechjournal.com The analysis of gastric juice, blood, and urine samples revealed the presence of various metabolites. magtechjournal.com While this study did not specifically report the detection of this compound, it demonstrates the utility of GC-MS in metabolic profiling of carbamazepine. magtechjournal.com Another study successfully used GC-MS for the simultaneous determination of topiramate (B1683207) and carbamazepine in plasma, with retention times of 6.52 minutes for topiramate and 9.6 minutes for carbamazepine under the specified conditions. mdpi.com

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for the identification and quantification of this compound in various biological and environmental matrices.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While less common than liquid chromatography-based methods for a polar compound like this compound, GC-MS can be employed, often requiring derivatization to increase the volatility of the analyte. researchgate.net This process involves chemically modifying the compound to make it suitable for GC analysis. The subsequent mass spectrometric analysis provides structural information and allows for sensitive detection. researchgate.net In some applications, GC-MS is utilized for the determination of carbamazepine and its metabolites, including hydroxylated forms, in various samples. scispace.com

Liquid Chromatography-Mass Spectrometry (LC/MS and LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the most widely used techniques for the analysis of this compound. nih.govcore.ac.uk These methods are well-suited for polar and thermally labile compounds that are not amenable to GC analysis without derivatization. nih.govtandfonline.com LC-MS/MS, in particular, offers high selectivity and sensitivity, making it ideal for detecting low concentrations of the compound in complex matrices such as plasma, urine, and wastewater. researchgate.netmdpi.com

The interface between the liquid chromatograph and the mass spectrometer is the ionization source, which converts the analyte molecules into gas-phase ions. For this compound, the most common ionization techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). researchgate.netnih.govresearchgate.net

Electrospray Ionization (ESI): This soft ionization technique is particularly suitable for polar molecules like this compound. researchgate.netscispace.com It typically produces protonated molecules [M+H]+ in positive ion mode, which is often used for the analysis of this compound. nih.govdrugbank.com ESI is known for its ability to generate intact molecular ions with minimal fragmentation, which is advantageous for quantification. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is another effective ionization method for moderately polar compounds. nih.govresearchgate.net It can be used as an alternative or complement to ESI. In some studies, APCI has been employed for the detection of this compound, operating in a selective positive ion-monitoring mode. nih.govresearchgate.net

A less common technique, plasma-desorption chemical ionization, has also been mentioned in the broader context of carbamazepine metabolite analysis.

To enhance selectivity and sensitivity, mass spectrometers are often operated in specific modes for the analysis of this compound.

Selective Ion Monitoring (SIM): In this mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to the ions of interest. researchgate.netnih.gov This reduces background noise and improves the signal-to-noise ratio, allowing for the detection of lower concentrations of the analyte. nih.govresearchgate.net

Selected Reaction Monitoring (SRM): Also known as Multiple Reaction Monitoring (MRM), this technique is used in tandem mass spectrometry (MS/MS). researchgate.netmdpi.com It involves selecting a precursor ion (e.g., the protonated molecule of this compound), fragmenting it, and then monitoring a specific product ion. researchgate.net This two-stage filtering process provides a very high degree of selectivity and is the preferred method for quantitative analysis in complex samples. mdpi.com

The identification and quantification of this compound by mass spectrometry rely on monitoring its characteristic ions. In positive ion mode ESI, the protonated molecule [M+H]+ is commonly monitored. For this compound, which has a molecular weight of 268.27 g/mol , the expected m/z for the protonated molecule would be approximately 269. A study noted a metabolite with an m/z ratio of 267, which was consistent with a CBZ-quinone, though not definitively identified as this compound. nih.gov Another source provides LC-MS/MS data with multiple transitions for carbamazepine and its metabolites, which would include specific precursor and product ions for this compound. drugbank.com

Table 1: Illustrative m/z Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

|---|---|---|---|

| This compound | 269.1 | 252.1 | 194.1 |

To achieve the best possible analytical performance, the parameters of the mass spectrometer must be carefully optimized. This includes tuning the ionization source parameters, such as spray voltage, capillary temperature, and gas flow rates, to maximize the signal intensity of the analyte. nih.govscispace.com For tandem mass spectrometry, the collision energy used to fragment the precursor ion is also a critical parameter that needs to be optimized to produce the most abundant and specific product ions. researchgate.net The goal is to find a balance that provides good sensitivity while maintaining specificity and reproducibility. researchgate.netnih.gov

Table 2: Example of Optimized Mass Spectrometric Parameters (APCI)

| Parameter | Value |

|---|---|

| Drying Gas Temperature | 200°C |

| Drying Gas Flow | 5 L/min |

| Nebulizer Pressure | 20 psig |

| Vaporizer Temperature | 400°C |

| Capillary Voltage | 3 kV |

| Corona Current | 4.5 µA |

Data from a study optimizing for 3-hydroxycarbamazepine detection. nih.gov

Mass-to-Charge (m/z) Ratio Monitoring for Characteristic Ions

Sample Preparation and Derivatization Strategies

Effective sample preparation is critical to remove interfering substances from complex matrices and to concentrate the analyte before analysis. For gas chromatography-mass spectrometry (GC/MS), derivatization is often a necessary step to enhance the analyte's volatility and thermal stability. registech.com

In biological systems, metabolites like 2,3-diOH-CBZ are often conjugated with glucuronic acid to form more water-soluble compounds, facilitating their excretion. researchgate.netrestek.com These glucuronide conjugates, such as dihydroxycarbamazepine O-glucuronide, are not always directly detectable or may not be the target form for analysis. nih.gov Therefore, a hydrolysis step is required to cleave the glucuronic acid moiety and liberate the parent metabolite. restek.com

Enzymatic hydrolysis, typically using β-glucuronidase, is a common and effective method for this purpose. restek.com The procedure involves incubating the biological sample (e.g., urine) with the enzyme under specific conditions (e.g., temperature, pH) to ensure complete cleavage of the conjugate. restek.comhubspotusercontent00.net The efficiency of this reaction is crucial for accurate quantification and is often verified using a hydrolysis control—a sample fortified with a known concentration of a glucuronide standard. restek.com Recent advancements have led to the development of rapid and automated hydrolysis protocols that can be integrated directly with liquid chromatography-mass spectrometry (LC-MS/MS) systems, significantly reducing sample preparation time. hubspotusercontent00.net

Following hydrolysis, or for samples where conjugation is not a concern, extraction is performed to isolate and concentrate 2,3-diOH-CBZ from the sample matrix. Two prevalent methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netsemanticscholar.org

Ammonium Carbonate-Ethyl Acetate Procedure: This is a type of liquid-liquid extraction. While specific protocols for 2,3-diOH-CBZ are not extensively detailed, the principle involves using a solvent system to partition the analyte from the aqueous sample. Ethyl acetate is a common solvent for extracting relatively polar compounds. env.go.jp In some procedures for related compounds, the sample pH is adjusted, and an organic solvent like ethyl acetate is used to extract the analytes. scribd.comnih.gov For instance, a method for carbamazepine and its metabolites in sewage sludge involves extraction with a mixture of ethyl acetate and ammonium hydroxide. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of carbamazepine and its metabolites from various matrices, including plasma, serum, and environmental water samples. researchgate.netnih.govresearchgate.net The method utilizes a solid sorbent packed into a cartridge to retain the analyte from the liquid sample passed through it. unitedchem.com Interfering substances are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. unitedchem.com

For carbamazepine metabolites, reversed-phase cartridges such as Oasis HLB (Hydrophilic-Lipophilic Balanced) or C18 are frequently employed. researchgate.netresearchgate.netcsbsju.edu These methods demonstrate high extraction efficiency and result in cleaner extracts compared to LLE. researchgate.net An SPE procedure using Oasis HLB cartridges has been successfully validated for the simultaneous analysis of carbamazepine and its metabolites in human plasma. researchgate.net Similarly, SPE has been effective in concentrating these compounds from wastewater and surface water samples prior to LC-MS/MS analysis. nih.govcsbsju.edu

Gas Chromatography (GC) analysis requires that compounds be volatile and thermally stable. registech.com Polar functional groups, such as the hydroxyl groups in 2,3-diOH-CBZ, can decrease volatility and cause interactions with the GC column, leading to poor peak shape and inaccurate results. jfda-online.com Derivatization is a chemical modification process used to overcome these issues. research-solution.com

Silylation is the most common derivatization technique for GC analysis, where an active hydrogen in a hydroxyl group is replaced by a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. registech.com This process increases the volatility and thermal stability of the analyte. registech.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents frequently used for this purpose. research-solution.com The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction for sterically hindered groups. registech.com The resulting silyl (B83357) derivatives of 2,3-diOH-CBZ are more amenable to GC separation and detection. jfda-online.com

Extraction Methods (e.g., Ammonium Carbonate-Ethyl Acetate Procedure, Solid-Phase Extraction)

Method Validation and Performance Evaluation

Validation is a crucial process to ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose. jespublication.com Key validation parameters include precision and recovery. semanticscholar.org

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD%) or coefficient of variation (CV%). Precision is evaluated at two levels:

Intra-day precision (Repeatability): Assesses the variation within the same day and under the same operating conditions.

Inter-day precision (Intermediate Precision): Assesses the variation on different days, with different analysts, or on different equipment.

Validated methods for carbamazepine and its metabolites, including dihydroxy-metabolites, consistently demonstrate good precision. For example, an SPE-HPLC method showed intra-day and inter-day precision with RSD values below 7.96%. researchgate.net Another study reported intra-day coefficients of variation between 4.0% and 8.2%, and inter-day coefficients between 6.7% and 12.0%. nih.govsemanticscholar.org

| Method | Analyte(s) | Matrix | Intra-day Precision (%RSD/CV) | Inter-day Precision (%RSD/CV) | Source |

|---|---|---|---|---|---|

| SPE-HPLC | Carbamazepine and metabolites | Human Plasma | < 7.96% | < 7.96% | researchgate.net |

| LC-MS/MS | Antiepileptic drugs including CBZ metabolites | Human Plasma | 4.0% - 8.2% | 6.7% - 12.0% | nih.govsemanticscholar.org |

| HPLC-UV | CBZ and metabolites | Human Plasma | < 2.4% | < 3.5% | researchgate.net |

Recovery assessment evaluates the efficiency of the extraction procedure by measuring the percentage of the analyte that is successfully recovered from the sample matrix. It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration.

Extraction methods for 2,3-diOH-CBZ and related compounds generally show high and consistent recoveries. SPE methods, in particular, provide excellent recovery rates from various matrices. A validated SPE-HPLC method reported an absolute recovery ranging from 87.39% to 104.04% for carbamazepine and its metabolites. semanticscholar.org Another study focusing on environmental water samples found recoveries between 83.6% and 103.5% using SPE. nih.govcsbsju.edu

| Method | Analyte(s) | Matrix | Recovery (%) | Source |

|---|---|---|---|---|

| SPE-HPLC | Carbamazepine and metabolites | Human Plasma | 87.39% - 104.04% | semanticscholar.org |

| SPE-LC-MS/MS | CBZ and metabolites | Wastewater & Surface Water | 83.6% - 103.5% | nih.govcsbsju.edu |

| SPE-HPLC | CBZ and metabolites | Human Plasma | 84.8% - 103.0% | researchgate.net |

| LC-MS | CBZ metabolites | Human Plasma | 80% - 105% | nih.govsemanticscholar.org |

Matrix Effects

The quantitative analysis of drug metabolites like this compound (2,3-diOHCBZ) using sensitive techniques such as liquid chromatography-mass spectrometry (LC-MS) is often susceptible to matrix effects. These effects arise from co-eluting endogenous components of the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

While specific studies detailing the matrix effects for 2,3-diOHCBZ are not extensively documented in the reviewed literature, research on the broader class of carbamazepine metabolites provides critical context. For instance, studies on the isomeric 10,11-dihydro-10,11-dihydroxycarbamazepine demonstrate that ion suppression increases significantly with matrix complexity. nih.govnih.gov The effect is typically most pronounced in untreated wastewater influent, followed by treated effluent and then surface water, when compared to clean matrices like HPLC-grade water. nih.govsemanticscholar.orgcsbsju.edu This suggests that any attempt to quantify 2,3-diOHCBZ in complex biological or environmental samples would require rigorous method validation, including the assessment of matrix effects, and the use of appropriate internal standards to ensure data accuracy. csbsju.edu

Q & A

What are the methodological challenges in identifying and quantifying 2,3-Dihydroxycarbamazepine (2,3-diOHCBZ) in biological matrices?

Level : Basic

Answer :

Identification and quantification of 2,3-diOHCBZ are complicated by the lack of commercially available authentic standards. Researchers often infer its presence indirectly using surrogate substrates like 2-OHCBZ or 3-OHCBZ in human liver microsomal (HLM) incubations with NADPH cofactors. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is critical for detecting metabolites based on mass-to-charge ratios (e.g., m/z transitions) and fragmentation patterns . Key steps include:

- Substrate incubation : HLM with 2-OHCBZ/3-OHCBZ and NADPH.

- Chromatographic separation : Reverse-phase columns (C18) with gradient elution.

- Data interpretation : Matching retention times and spectral profiles to hypothesized metabolites.

Challenges include distinguishing 2,3-diOHCBZ from positional isomers (e.g., 10,11-diOHCBZ) and optimizing sensitivity in complex matrices like plasma or wastewater .

How do cytochrome P450 (CYP) enzymes contribute to the formation of 2,3-diOHCBZ, and what experimental designs validate these pathways?

Level : Advanced

Answer :

CYP3A4 and CYP2C8 are implicated in 2,3-diOHCBZ formation through sequential oxidation of carbamazepine (CBZ). Experimental validation involves:

- Enzyme-specific inhibition : Co-incubation with ketoconazole (CYP3A4 inhibitor) or montelukast (CYP2C8 inhibitor) to assess metabolic pathway contributions.

- Recombinant CYP assays : Expressing individual CYP isoforms in vitro to isolate their activity.

- Kinetic analysis : Calculating Km and Vmax for 2-OHCBZ/3-OHCBZ conversion.

Evidence from NADPH-fortified HLM studies shows at least five primary metabolites from 3-OHCBZ, with only one overlapping metabolite (2,3-diOHCBZ) confirmed via retention time alignment .

What analytical strategies are recommended for detecting 2,3-diOHCBZ in environmental samples, such as soil or wastewater?

Level : Basic

Answer :

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key considerations:

- Sample preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate polar metabolites.

- Matrix effects : Use isotopically labeled internal standards (e.g., ¹³C-CBZ) to correct for ion suppression.

- Method validation : Assess recovery rates (70–120%) and limits of detection (LOD < 1 ng/L).

Studies in wastewater reuse sites highlight 2,3-diOHCBZ’s moderate soil sorption (log Koc ~2.5), necessitating sensitive detection to evaluate environmental persistence .

How can researchers resolve contradictory data on 2,3-diOHCBZ’s environmental behavior across studies?

Level : Advanced

Answer :

Contradictions in sorption coefficients or degradation rates often stem from methodological variability. Robust approaches include:

- Standardized protocols : Uniform pH (7.0), temperature (25°C), and soil organic carbon content (2–5%) during sorption experiments.

- Cross-lab validation : Collaborative trials using shared reference materials.

- Advanced modeling : Quantitative structure-activity relationship (QSAR) models to predict environmental fate.

For instance, discrepancies in log Koc values may arise from differences in soil mineralogy or analytical recovery rates, requiring meta-analyses of raw datasets .

What are the challenges in synthesizing 2,3-diOHCBZ for use as a reference standard, and what alternatives exist?

Level : Advanced

Answer :

Synthesis challenges include:

- Regioselectivity : Avoiding isomer formation (e.g., 10,11-diOHCBZ) during hydroxylation.

- Purification : High-resolution chromatographic separation of dihydroxy metabolites.

Alternatives: - Stable isotope labeling : Synthesizing deuterated 2,3-diOHCBZ for LC-MS quantification.

- Surrogate calibration : Using structurally analogous compounds with validated cross-reactivity.

Current studies rely on indirect identification via HLM incubations due to the lack of pure standards, emphasizing the need for collaborative synthesis efforts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.